5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine
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Overview
Description
5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or thiol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- **4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine
- **5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[1,5-a]pyrimidin-7-amine
- **4-(trifluoromethyl)phenol
Uniqueness
5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is unique due to its specific combination of a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1343936-75-3 |
---|---|
Molecular Formula |
C9H6F3N3S |
Molecular Weight |
245.2 |
Purity |
90 |
Origin of Product |
United States |
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